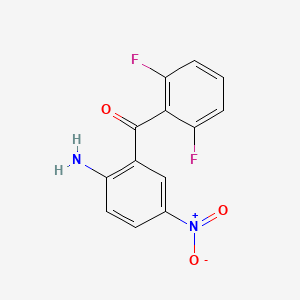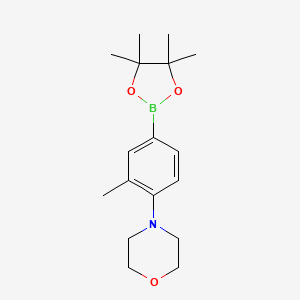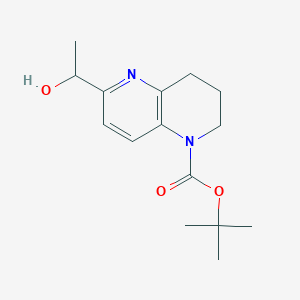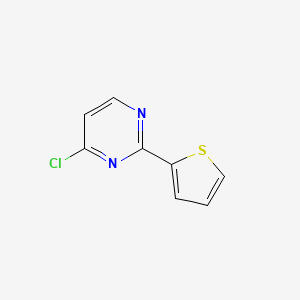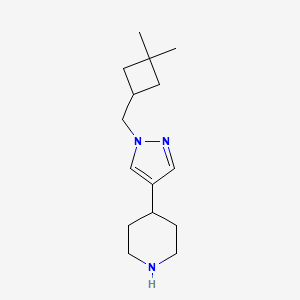
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is a complex organic compound featuring a piperidine ring, a pyrazole ring, and a dimethylcyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine has several scientific research applications:
作用機序
The mechanism of action of 4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 1-(3,3-Dimethylcyclobutyl)-1H-pyrazole
- 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
Uniqueness
4-(1-((3,3-Dimethylcyclobutyl)methyl)-1H-pyrazol-4-yl)piperidine is unique due to the presence of the 3,3-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interactions compared to other similar compounds, making it a valuable molecule for various research and industrial applications .
特性
分子式 |
C15H25N3 |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
4-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]piperidine |
InChI |
InChI=1S/C15H25N3/c1-15(2)7-12(8-15)10-18-11-14(9-17-18)13-3-5-16-6-4-13/h9,11-13,16H,3-8,10H2,1-2H3 |
InChIキー |
DDYBYMAGXNDSFF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)CN2C=C(C=N2)C3CCNCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
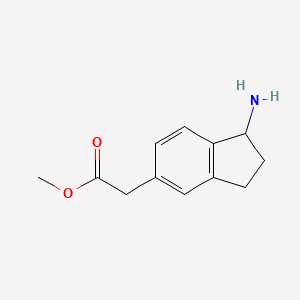
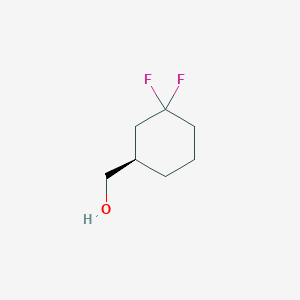
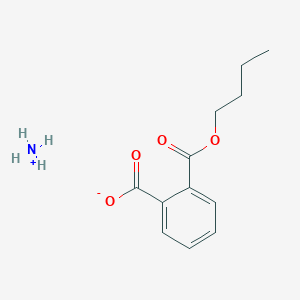
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
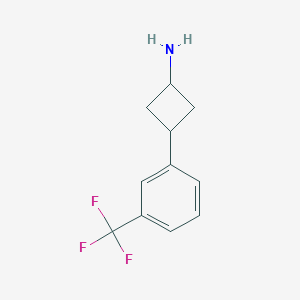
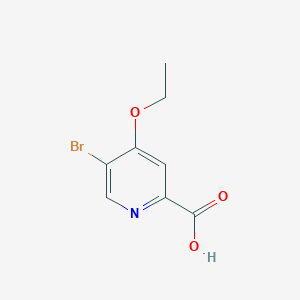
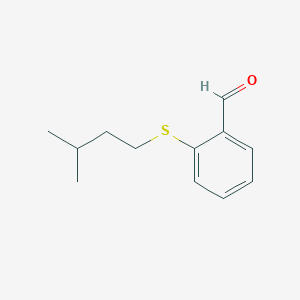
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
